molecular formula C21H23N3O3S B12269526 7-Methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12269526
M. Wt: 397.5 g/mol
InChI Key: CCCKPRXISYEAOH-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine moiety, and the attachment of the thiophene group. Common synthetic routes may involve:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Piperidine Moiety: This step often involves the use of piperidine derivatives, which can be coupled to the quinazolinone core using reagents like EDCI or DCC in the presence of a base.

    Attachment of Thiophene Group: The thiophene group can be introduced via a Friedel-Crafts acylation reaction using 4-methylthiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst like AlCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, or PCC in appropriate solvents.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

The unique structure of this compound suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction, apoptosis, or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3,4-dihydroquinazolin-4-one: Lacks the piperidine and thiophene groups.

    3-{[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: Lacks the methoxy group.

Uniqueness

The presence of the methoxy group, piperidine moiety, and thiophene group in 7-Methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness could translate into specific biological activities or chemical reactivity that is not observed in related compounds.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

7-methoxy-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H23N3O3S/c1-14-9-19(28-12-14)21(26)23-7-5-15(6-8-23)11-24-13-22-18-10-16(27-2)3-4-17(18)20(24)25/h3-4,9-10,12-13,15H,5-8,11H2,1-2H3

InChI Key

CCCKPRXISYEAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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